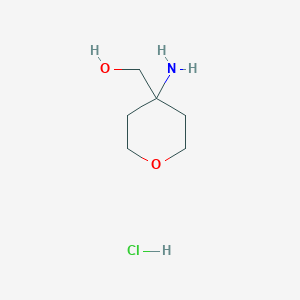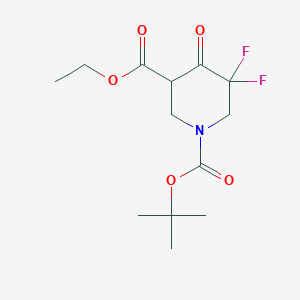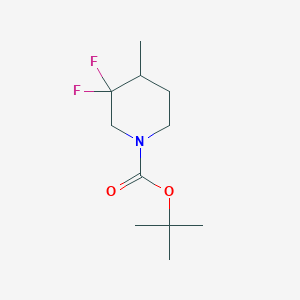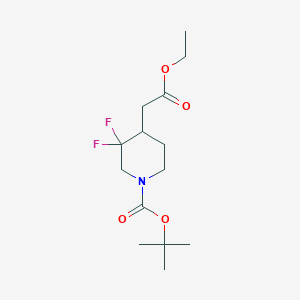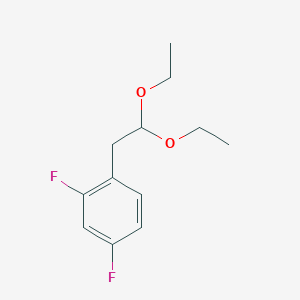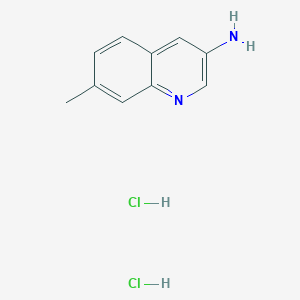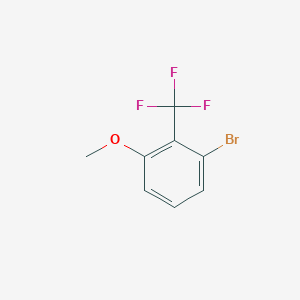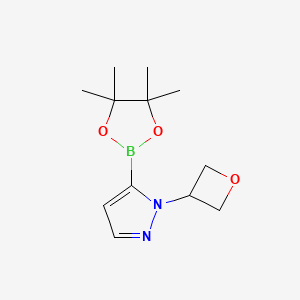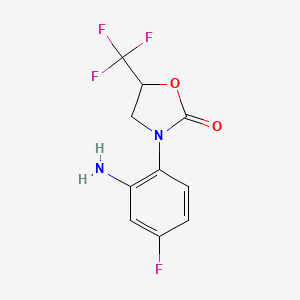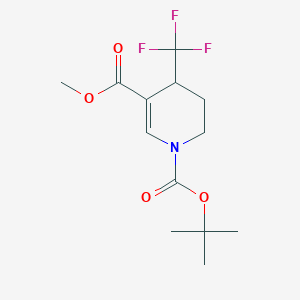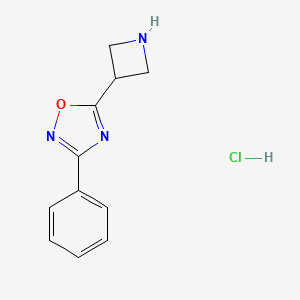
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
Vue d'ensemble
Description
“5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the CAS Number: 1351654-21-1 . It has a molecular weight of 237.69 . The IUPAC name for this compound is 5-(3-azetidinyl)-3-phenyl-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Applications De Recherche Scientifique
- Pharmaceutical Research
- Application : This compound has been studied for its potential as an anticancer , antimicrobial , and antioxidant agent .
- Methods : The compound was synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines . Antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
-
Antibacterial Research
- Application : This compound has shown moderate antibacterial action against S. aureus , E. faecalis , E. coli , and K. pneumoniae .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound D-2 showed moderate antibacterial action with a minimum inhibitory concentration (MIC) of 7.55 µM .
-
Toxicity Studies
-
Antibacterial Research
- Application : This compound has shown moderate antibacterial action against S. aureus , E. faecalis , E. coli , and K. pneumoniae .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound D-2 showed moderate antibacterial action with a minimum inhibitory concentration (MIC) of 7.55 µM .
-
Toxicity Studies
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGRPISFJYCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



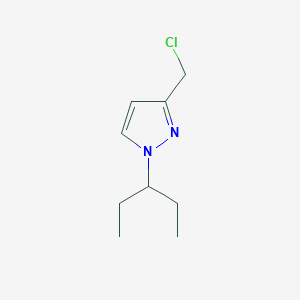
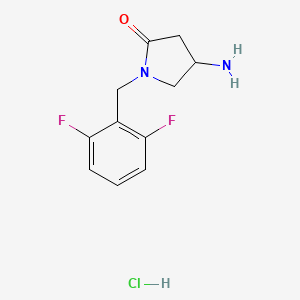
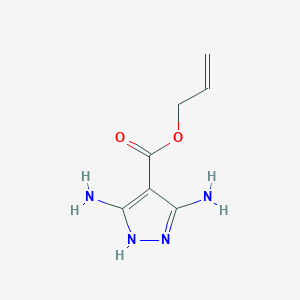
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)
